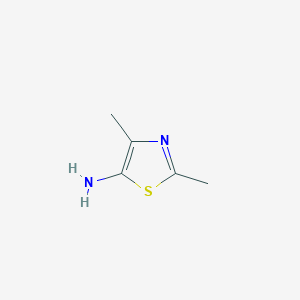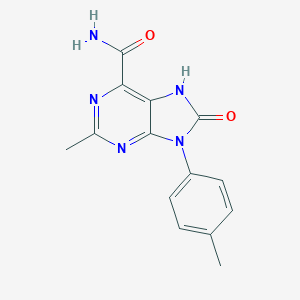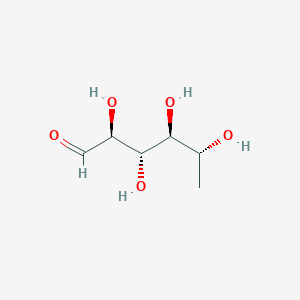
2,4-Dimethylthiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylthiazol-5-amine is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
2,4-Dimethylthiazol-5-amine, a derivative of thiazole, is a heterocyclic compound that exhibits a wide range of biological activities Thiazoles are known to interact with various biological targets, inducing effects such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Mode of Action
It is known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives are known to have a wide range of biological effects, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
Biochemical Analysis
Biochemical Properties
For instance, thiazole derivatives have been shown to inhibit the formation of certain radicals, suggesting potential antioxidant activity
Cellular Effects
Thiazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may influence various cellular processes . For example, thiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may interfere with bacterial cell function
Molecular Mechanism
Thiazole derivatives have been shown to interact with various biomolecules, suggesting that they may exert their effects at the molecular level . For example, thiazole derivatives have been found to inhibit the formation of certain radicals, suggesting potential antioxidant activity
Temporal Effects in Laboratory Settings
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have long-term effects on cellular function
Dosage Effects in Animal Models
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have dose-dependent effects
Metabolic Pathways
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with various enzymes and cofactors
Transport and Distribution
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with various transporters or binding proteins
Subcellular Localization
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may be directed to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylthiazol-5-amine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the formation of the thiazole ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylthiazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2,4-Dimethylthiazol-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4-Dimethylthiazol-5-amine can be compared with other thiazole derivatives:
Similar Compounds: 2-Amino-4,5-dimethylthiazole, 4,5-Dimethylthiazol-2-amine.
By understanding the properties, synthesis, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2,4-dimethyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-3-5(6)8-4(2)7-3/h6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUDQIWSDAOUAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)






![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)





